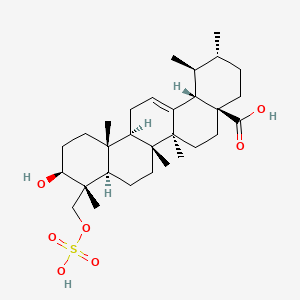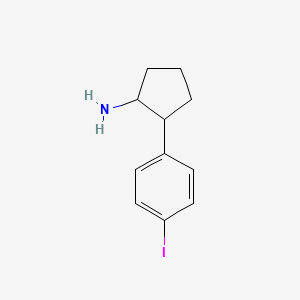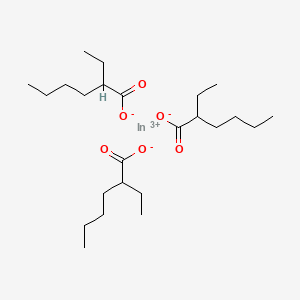
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 3-methyl-3-buten-1-ol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+HOCH2C(CH3)=CH2→(C2H5O)2P(S)OCH2C(CH3)=CH2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Diethyl phosphorothioic acid and 3-methyl-3-buten-1-ol.
Substitution: Corresponding phosphorothioate derivatives.
科学研究应用
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester has several applications in scientific research:
Agriculture: Used as a pesticide or insecticide due to its ability to inhibit acetylcholinesterase.
Chemistry: Employed as a reagent in organic synthesis for introducing phosphorothioate groups.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active phosphorothioate compounds.
作用机制
The mechanism of action of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
相似化合物的比较
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-ethylthio)ethyl ester
- Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 3-methyl-3-butenyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87274-57-5 |
|---|---|
分子式 |
C9H19O3PS |
分子量 |
238.29 g/mol |
IUPAC 名称 |
diethoxy-(3-methylbut-3-enoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O3PS/c1-5-10-13(14,11-6-2)12-8-7-9(3)4/h3,5-8H2,1-2,4H3 |
InChI 键 |
UWGKWPJJZGBVBK-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)OCCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
